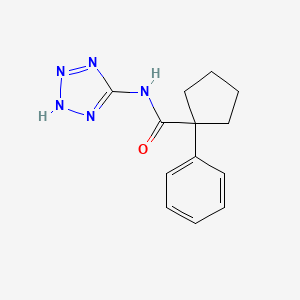
1-phenyl-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide is a compound that features a tetrazole ring, a cyclopentane ring, and a phenyl group. Tetrazoles are known for their diverse biological applications and are often used as bioisosteres of carboxylic acids due to their similar pKa values . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the cyclopentane and phenyl groups. One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide under acidic conditions . Another approach involves the use of triethyl orthoformate and sodium azide .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-phenyl-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups.
Substitution: The phenyl and cyclopentane rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
1-phenyl-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its bioisosteric properties.
Industry: Utilized in the development of materials with specific properties, such as high-energy materials.
Mécanisme D'action
The mechanism of action of 1-phenyl-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate biological pathways, leading to various effects such as inhibition of bacterial growth or reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-phenyl-1H-tetrazole: Similar structure but lacks the cyclopentane ring.
5-phenyl-1H-tetrazole: Similar structure but with different substitution patterns.
1-(2H-tetrazol-5-yl)-cyclopentane: Lacks the phenyl group.
Uniqueness
1-phenyl-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide is unique due to its combination of a tetrazole ring, a cyclopentane ring, and a phenyl group. This unique structure allows it to exhibit a range of biological activities and makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
1-phenyl-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c19-11(14-12-15-17-18-16-12)13(8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELKFKZQGDWQRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylbenzyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B3006702.png)


![2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid](/img/structure/B3006708.png)


![4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-](/img/structure/B3006711.png)

![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B3006713.png)
![Methyl 2-[[1-(difluoromethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B3006714.png)
![6-(3-Methoxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3006715.png)
![4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B3006717.png)
![N-(4-chlorophenyl)-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide](/img/structure/B3006718.png)
